REACTION_CXSMILES
|
Br[C:2]1[N:7]=[CH:6][C:5]([F:8])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1B(O)O)#[N:16]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:8][C:5]1[CH:4]=[N:3][C:2]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[C:15]#[N:16])=[N:7][CH:6]=1 |f:1.2.3,6.7.8.9|
|
Name
|
|
Quantity
|
301 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=N1)F
|
Name
|
|
Quantity
|
705 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
62 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=CC=C1)B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was purged
|
Type
|
CUSTOM
|
Details
|
evacuated with nitrogen
|
Type
|
CUSTOM
|
Details
|
irradiation at 140° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The reaction was partitioned between ethyl acetate (50 ml) and water (50 ml)
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth (
|
Type
|
WASH
|
Details
|
The organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified column chromatography (silica, 0-100% ethyl acetate/petrol)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |